![molecular formula C8H8N4O2 B14880150 3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD02348408 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02348408 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD02348408, followed by purification and characterization.
Industrial Production Methods
In an industrial setting, the production of MFCD02348408 is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the quality and consistency of the starting materials.
Reaction Control: Using automated systems to monitor and adjust reaction parameters.
Product Isolation: Employing techniques such as filtration, centrifugation, and drying to isolate the final product.
Quality Assurance: Conducting rigorous testing to confirm the purity and quality of MFCD02348408.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD02348408 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD02348408 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from the reactions of MFCD02348408 depend on the type of reaction and the conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other derivatives.
Applications De Recherche Scientifique
MFCD02348408 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD02348408 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Propriétés
Formule moléculaire |
C8H8N4O2 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
3-(furan-2-ylmethylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H8N4O2/c13-7-5-10-12-8(11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H2,9,11,12,13) |
Clé InChI |
VATRWKQONHSKPO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC2=NN=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
![6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14880092.png)
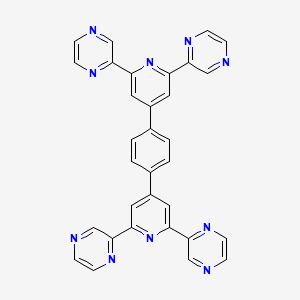
![3-Ethyl-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14880112.png)
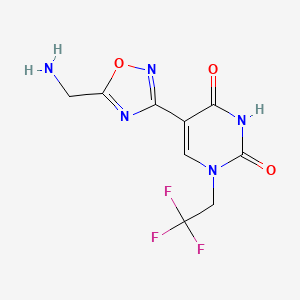
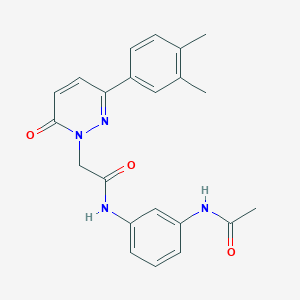
![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
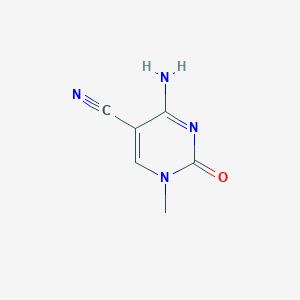
![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)
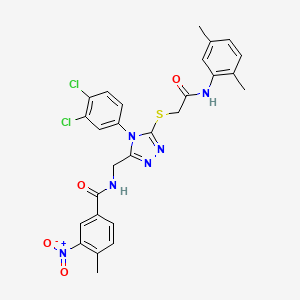
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
